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(1R)-1-(3-Methylphenyl)ethane-1,2-diamine

Cat. No.: B13037190
M. Wt: 150.22 g/mol
InChI Key: KSGIWSUMFUGARX-VIFPVBQESA-N
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Description

General Overview of Vicinal Diamines as Chiral Scaffolds in Organic Chemistry

Vicinal diamines, also known as 1,2-diamines, are organic compounds containing two amino groups attached to adjacent carbon atoms. nih.gov This structural motif is of considerable interest to synthetic chemists and is a key building block in a wide array of chemical applications. nih.govsigmaaldrich.com These compounds serve as versatile chiral scaffolds, which are molecular frameworks that can be used to build more complex, stereochemically-defined molecules. nih.gov

The utility of vicinal diamines stems from their ability to be transformed into various derivatives, such as 1,2-bisimines and 1,2-diamides, or to form heterocyclic rings like imidazolidin-2-ones. nih.govsigmaaldrich.com They are fundamental components in the synthesis of many natural products and medicinal agents. nih.govnih.gov Furthermore, their ability to act as N-ligands makes them crucial in coordination chemistry. nih.gov The development of synthetic methods to produce these diamines selectively is an active area of research, driven by their widespread applications. nih.govorganic-chemistry.org The hydroamination of allylic amines, for instance, represents an atom-economical route to creating substituted 1,2-diamines. nih.gov

Importance of Enantiomerically Pure 1,2-Diamines in Contemporary Asymmetric Synthesis and Catalysis

In the realm of asymmetric synthesis, where the goal is to create a specific stereoisomer of a chiral molecule, enantiomerically pure 1,2-diamines are of paramount importance. researchgate.netrsc.org These compounds are extensively used as chiral auxiliaries, ligands for metal-based catalysts, and as organocatalysts themselves. rsc.orgnih.govua.es The presence of defined stereogenic centers in these diamines allows for the control of stereochemistry in chemical reactions, leading to the selective formation of one enantiomer over the other. researchgate.net

The demand for enantiomerically enriched 1,2-diamines has spurred the development of numerous catalytic methods for their synthesis. rsc.orgrsc.org These strategies primarily involve asymmetric metal catalysis and organocatalysis, focusing on C-N, C-C, and C-H bond-forming reactions. rsc.org For example, the catalytic asymmetric synthesis of 1,2-diamines has seen significant advancements, driven by their role in creating biologically active compounds and their applications as building blocks for chiral ligands. ua.esrsc.org The effectiveness of these diamines as ligands is demonstrated in a variety of asymmetric transformations, including additions of organozinc reagents to aldehydes and conjugate additions. researchgate.net

Scope and Focus of Research on (1R)-1-(3-Methylphenyl)ethane-1,2-diamine

This compound is a specific chiral vicinal diamine that falls within this important class of compounds. As an enantiomerically pure diamine, its structure is tailored for applications in stereoselective synthesis. The "(1R)" designation specifies the absolute configuration at the chiral center bearing the 3-methylphenyl group, making it a valuable tool for chemists seeking to induce chirality in a predictable manner.

Research into compounds like this compound is driven by the continuous need for novel and effective chiral ligands and auxiliaries. The specific substitution pattern, featuring a 3-methylphenyl group, can influence the steric and electronic properties of the molecule, which in turn can affect the selectivity and efficiency of the catalytic processes in which it is involved. While extensive research has been conducted on the broader family of chiral 1,2-diamines, the investigation into this particular derivative contributes to a deeper understanding of structure-activity relationships within this class of compounds.

Below are the key physical and chemical properties of this compound, typically in its dihydrochloride (B599025) salt form for stability.

PropertyValue
IUPAC Name This compound;dihydrochloride nih.gov
Molecular Formula C₉H₁₆Cl₂N₂ nih.gov
Molecular Weight 223.14 g/mol nih.gov
Canonical SMILES CC1=CC(=CC=C1)C@HN.Cl.Cl nih.gov
InChI Key OURAUJPRCMMMFR-WWPIYYJJSA-N nih.gov
Parent Compound CID 66516171 nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14N2 B13037190 (1R)-1-(3-Methylphenyl)ethane-1,2-diamine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H14N2

Molecular Weight

150.22 g/mol

IUPAC Name

(1R)-1-(3-methylphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N2/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9H,6,10-11H2,1H3/t9-/m0/s1

InChI Key

KSGIWSUMFUGARX-VIFPVBQESA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H](CN)N

Canonical SMILES

CC1=CC(=CC=C1)C(CN)N

Origin of Product

United States

Stereoselective Synthesis of 1r 1 3 Methylphenyl Ethane 1,2 Diamine and Analogues

Advanced Methodologies for the Enantioselective Preparation of Chiral 1,2-Diamines

The development of catalytic asymmetric methods for synthesizing enantioenriched 1,2-diamines has seen considerable progress. rsc.orgnih.gov Strategies are broadly categorized into those forming carbon-nitrogen (C-N) bonds and those forming carbon-carbon (C-C) bonds. bohrium.com

Strategies Based on Carbon-Nitrogen Bond-Forming Reactions

The formation of C-N bonds is a direct and atom-economical approach to constructing chiral 1,2-diamines. Key strategies include the ring-opening of strained heterocycles, hydroamination of unsaturated systems, and diamination of olefins. rsc.orgnih.gov

The catalytic asymmetric ring-opening of meso-aziridines is a powerful method for producing chiral 1,2-diamines with two distinct amino groups. rsc.org Various catalysts and nucleophiles have been employed in this transformation. For instance, the desymmetrization of N-aryl or N-acyl meso-aziridines with amine nucleophiles catalyzed by chiral Lewis acids or transition metal complexes affords the desired diamines in high yields and enantioselectivities. organic-chemistry.org

A notable example is the scandium(III)-catalyzed aminolysis of meso-N-phenyl aziridines, which proceeds efficiently with just 1 mol% of the catalyst. organic-chemistry.org Similarly, indium tribromide has been shown to effectively catalyze the aminolysis of activated aziridines with aromatic amines under mild conditions. organic-chemistry.org Furthermore, rhodium(III)-catalyzed aziridination of alkenes followed by in-situ ring-opening with amines provides a one-pot route to vicinal diamines. organic-chemistry.org

The ring-opening of azabenzonorbornadienes with amines, a desymmetrization strategy, is another effective route to chiral diaminotetralines. rsc.org

Table 1: Selected Catalytic Systems for Asymmetric Ring-Opening of Aziridines

Catalyst/ReagentNucleophileSubstrateYield (%)ee (%)Reference
Sc(OTf)₃ (1 mol%)Aromatic Aminesmeso-N-phenyl aziridinesGood to ExcellentN/A organic-chemistry.org
InBr₃Aromatic AminesActivated aziridinesHighN/A organic-chemistry.org
Cationic Iron ComplexVarious Aminesmeso-N-aryl aziridinesExcellentN/A organic-chemistry.org
Ag(I)/(S)-DTBM-SegphosAromatic/Aliphatic AminesN-tosylaziridinesVery GoodExcellent rsc.org

This table is interactive. Users can sort data by clicking on column headers.

The direct hydroamination of allylic amines and enamines represents a highly atom-economical pathway to 1,2-diamines. rsc.orgresearchgate.net Asymmetric hydroamination of alkenes, in general, is an attractive strategy for creating chiral amines. nih.gov

Copper-catalyzed hydroamination of γ-substituted allylic pivalamides has been developed for the regio- and enantioselective synthesis of 1,2-diamine derivatives. The N-pivaloyl group was found to be crucial for both facilitating the hydrocupration step and preventing unproductive side reactions. This method tolerates a broad range of functional groups. nih.gov

Iridium-catalyzed enantioselective hydroamination of electron-rich alkenes has also been reported, offering a direct route to enantioenriched 1,2-diamines from readily available starting materials with high regioselectivity and enantioselectivity (up to 99% ee). researchgate.net

Table 2: Catalytic Systems for Asymmetric Hydroamination

CatalystSubstrateProductYield (%)ee (%)Reference
CuH/Ligandγ-Substituted Allylic PivalamidesChiral Differentially Protected Vicinal DiaminesHighHigh nih.gov
Ir(III)/LigandElectron-Rich AlkenesEnantioenriched 1,2-DiaminesHighup to 99 researchgate.net
Rh-catalystAllylaminesVicinal DiaminesN/AN/A nih.gov

This table is interactive. Users can sort data by clicking on column headers.

The direct diamination of olefins is a highly desirable transformation for the synthesis of vicinal diamines. acs.org Significant progress has been made in developing metal-catalyzed and organocatalytic methods. acs.orgscientificupdate.com

Palladium-catalyzed diamination of unactivated alkenes using N-fluorobenzenesulfonimide (NFBS) as an aminating reagent allows for the creation of cyclic diamine derivatives in a single step. organic-chemistry.org Another approach involves the palladium(0)-catalyzed asymmetric diamination of conjugated dienes using N,N′-di-tert-butylthiadiaziridine 1,1-dioxide, which provides cyclic sulfamides in high yields and enantioselectivities. organic-chemistry.orgacs.org These cyclic adducts can then be converted to the free diamines. acs.org

More recently, iodine-catalyzed diastereodivergent intermolecular 1,2-diamination of unactivated alkenes has been developed, providing access to both syn- and anti-1,2-diamines. scientificupdate.com

Table 3: Catalytic Systems for Asymmetric Diamination of Olefins

Catalyst/ReagentNitrogen SourceSubstrateProductYield (%)ee (%)Reference
Pd(0)/Chiral LigandDialkylureas1,3-Dienes4-Vinylimidazolidin-2-onesHighExcellent organic-chemistry.org
Pd(0)/Chiral PhosphoramiditeN,N′-di-tert-butylthiadiaziridine 1,1-dioxideAlkyl DienesCyclic SulfamidesHighHigh organic-chemistry.org
Iodine (catalytic)Chloramine-NsUnactivated E/Z Olefinssyn- and anti-1,2-DiaminesGoodN/A scientificupdate.com
Chiral Iodine(I) Catalyst3-Chloroperbenzoic acidStyrenesVicinal DiaminesN/AHigh organic-chemistry.org

This table is interactive. Users can sort data by clicking on column headers.

Strategies Based on Carbon-Carbon Bond-Forming Reactions

The formation of a C-C bond adjacent to an existing carbon-nitrogen bond is another powerful approach to chiral 1,2-diamines. The aza-Mannich reaction is a prominent example of this strategy. nih.gov

The asymmetric aza-Mannich reaction, involving the addition of a nucleophile to an imine, is a versatile method for synthesizing chiral α,β-diamino acid derivatives and other 1,2-diamine structures. nih.govnih.gov

An organocatalytic enantioselective addition of oxazolones to N-tosyl aldimines, promoted by a cinchona alkaloid-derived ligand, yields valuable α,β-diamino acid derivatives with excellent enantioselectivities (up to 97% ee) and diastereoselectivities. nih.gov Similarly, a copper(I)-catalyzed asymmetric α-addition of ketimines to N-Boc-aldimines has been developed to generate a series of chiral anti-1,2-diamine derivatives in good yields and high stereoselectivities. nih.gov

The direct organocatalytic asymmetric Mannich reaction of protected amino ketones with imines, catalyzed by an L-proline-derived tetrazole, can provide either 1,2- or 1,4-diamines with excellent yields and enantioselectivities (up to 99%). The regioselectivity is controlled by the choice of the amino ketone protecting group, with azido (B1232118) ketones leading to 1,2-diamines. researchgate.netacs.org

Table 4: Selected Asymmetric Aza-Mannich Reactions for Diamine Synthesis

CatalystNucleophileElectrophileProductYield (%)ee (%)Reference
Cinchona Alkaloid LigandOxazolonesN-Tosyl Aldiminesα,β-Diamino Acid DerivativesGoodup to 97 nih.gov
Copper(I)/FOXAPKetiminesN-Boc-Aldiminesanti-1,2-Diamine DerivativesModerate to HighHigh to Excellent nih.gov
L-Proline-derived TetrazoleAzido KetonesImines1,2-Diamine DerivativesExcellentup to 99 researchgate.netacs.org
Lewis AcidGlycine DerivativesAldehydes, Secondary Aminesanti-α,β-Diamino EstersHighHigh (diastereoselectivity) organic-chemistry.org

This table is interactive. Users can sort data by clicking on column headers.

Strategies Based on Carbon-Hydrogen Bond-Forming Reactions

These strategies introduce chirality by forming a C-H bond, typically through the reduction of a C=N double bond or by the direct amination of a C-H bond.

The catalytic asymmetric hydrogenation of imines is one of the most direct and atom-economical methods for the synthesis of chiral amines. acs.org This approach has been extended to the synthesis of chiral 1,2-diamines through the hydrogenation of suitable precursors containing a C=N bond, such as 1,5-benzodiazepines. nih.gov Ruthenium diamine catalysts have been shown to be effective for this transformation. nih.gov

The Noyori-type ruthenium catalysts, which feature a BINAP ligand and a chiral diamine, are highly effective for the enantioselective hydrogenation of ketones and can be adapted for imines. youtube.com These catalysts operate through an outer-sphere mechanism where the substrate does not directly bind to the metal center but interacts with the chiral ligand sphere. youtube.com

The direct functionalization of C-H bonds represents a highly efficient strategy for amine synthesis. Enantioselective C-H amination, particularly of benzylic C-H bonds, can be a powerful tool for preparing chiral diamines. Rhodium catalysts, such as those based on the Rh2(esp)2 scaffold, are highly effective for intermolecular C-H amination. acs.org

To induce enantioselectivity, a strategy involving ion-paired catalysts has been developed. acs.org Anionic variants of the rhodium catalyst are associated with chiral cations derived from cinchona alkaloids. This ion pairing creates a chiral environment around the catalytic center, enabling high levels of enantioselectivity in the amination of benzylic C-H bonds of substrates containing a directing group, such as a pendant hydroxyl group. acs.org This methodology provides a route to enantioenriched amines, which can be precursors to 1,2-diamines.

Desymmetrization Reactions of meso-Diamines

The desymmetrization of prochiral or meso compounds represents an elegant and atom-economical approach to enantiomerically pure chiral molecules. In the context of vicinal diamine synthesis, the desymmetrization of meso-diamines is a powerful strategy. This typically involves the enantioselective acylation or sulfonylation of one of the two chemically equivalent amino groups in a meso-1,2-diamine, leading to a chiral mono-protected diamine.

While a direct desymmetrization of meso-1-(3-methylphenyl)ethane-1,2-diamine is not extensively documented, the principle can be illustrated by analogous systems. For instance, the desymmetrization of meso-1,2-diaryl-1,2-diaminethanes has been achieved with high enantioselectivity using a dual-catalyst system. This system often employs a nucleophilic catalyst, such as 4-(dimethylamino)pyridine (DMAP), in concert with a chiral acyl-transfer reagent or a chiral Brønsted acid. The chiral catalyst differentiates between the two enantiotopic amino groups, leading to the preferential formation of one enantiomer of the mono-acylated product.

Another effective method for the desymmetrization of meso-compounds leading to chiral diamines is the enantioselective ring-opening of meso-aziridines. This approach, while not a direct desymmetrization of a diamine, provides access to chiral 1,2-amino alcohols or other precursors that can be converted to the desired diamine. The ring-opening of a suitably substituted meso-aziridine with an amine nucleophile, catalyzed by a chiral Lewis acid or Brønsted acid, can proceed with high regio- and enantioselectivity.

Specific Synthetic Approaches to (1R)-1-(3-Methylphenyl)ethane-1,2-diamine

The synthesis of this compound can be approached through several strategic pathways, primarily involving reductive amination of a prochiral ketone or functional group interconversions of chiral precursors.

Reductive Amination Routes Utilizing Chiral Precursors and Reducing Agents

Reductive amination is a versatile and widely used method for the synthesis of amines. The asymmetric reductive amination of a prochiral ketone, such as 3-methylacetophenone, is a direct and attractive route to enantiomerically enriched amines. This transformation can be achieved using a variety of chiral reagents and catalysts.

One common strategy involves the condensation of the ketone with a chiral auxiliary, such as a chiral amine or hydrazine, to form a chiral imine or hydrazone. Subsequent diastereoselective reduction of this intermediate with a standard reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields a chiral amine product. The chiral auxiliary is then cleaved to afford the desired enantiomerically pure primary amine. Chiral auxiliaries like (R)- or (S)-1-phenylethylamine or derivatives of pseudoephedrine are often employed for this purpose.

Alternatively, a direct asymmetric reductive amination can be performed using a prochiral ketone, an ammonia (B1221849) source, and a chiral catalyst. Transition metal catalysts, particularly those based on rhodium, iridium, or ruthenium, in combination with chiral phosphine (B1218219) ligands, have proven effective for the asymmetric hydrogenation of in situ-formed imines.

A plausible synthetic sequence starting from 3-methylacetophenone is outlined below:

StepReactionReagents and ConditionsProduct
1Formation of Chiral Imine3-Methylacetophenone, (R)-1-Phenylethylamine, TiCl₄, Toluene, rtChiral N-(1-(3-methylphenyl)ethylidene)-1-phenylethanamine
2Diastereoselective ReductionNaBH₄, Methanol, 0 °C to rt(R)-N-((R)-1-(3-methylphenyl)ethyl)-1-phenylethanamine
3Hydrogenolysis (Cleavage of Chiral Auxiliary)H₂, Pd/C, Ethanol (B145695), HCl(R)-1-(3-Methylphenyl)ethanamine
4Conversion to the final productFurther functional group interconversion (see 2.2.2)This compound

Functional Group Interconversion Strategies for Vicinal Diamine Synthesis

Once a chiral amine such as (R)-1-(3-methylphenyl)ethanamine is obtained, the synthesis of the vicinal diamine requires the introduction of a second amino group at the adjacent carbon. This can be achieved through several functional group interconversion (FGI) strategies.

One common approach is the conversion of the chiral amine into a chiral α-amino acid or a derivative thereof. For instance, the chiral amine can be N-protected and then subjected to a sequence of reactions to introduce a carboxylic acid or nitrile group at the benzylic position, which can then be converted to an amino group.

A more direct route involves the conversion of a chiral precursor that already contains the necessary carbon skeleton. For example, a chiral α-hydroxy acid or a chiral α-amino alcohol can serve as a starting material. The hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate) and subsequently displaced by an azide (B81097) nucleophile (N₃⁻) via an Sₙ2 reaction. The azide is then reduced to the primary amine.

A potential FGI pathway is detailed in the following table:

Starting MaterialReaction SequenceKey IntermediatesFinal Product
(R)-Mandelic acid1. Esterification 2. Methylation of the aromatic ring 3. Conversion of hydroxyl to azide (e.g., Mitsunobu reaction or via sulfonate) 4. Reduction of azide and ester(R)-2-azido-2-(3-methylphenyl)acetic acid methyl esterThis compound
(R)-1-(3-Methylphenyl)ethanamine1. N-protection (e.g., Boc) 2. α-amination (e.g., using a nitrogen source like an azodicarboxylate) 3. DeprotectionN-Boc-(R)-1-(3-methylphenyl)ethane-1,2-diamineThis compound

Optimization of Reaction Conditions for Stereocontrol and Reaction Efficiency

Achieving high stereocontrol and reaction efficiency is paramount in the synthesis of enantiomerically pure compounds. Key parameters that are typically optimized include the choice of catalyst, ligand, solvent, temperature, and pressure.

In asymmetric reductive amination, the choice of the chiral ligand is crucial for achieving high enantioselectivity. The electronic and steric properties of the ligand must be carefully tuned to create a chiral environment around the metal center that effectively discriminates between the two faces of the imine substrate.

For diastereoselective reductions using chiral auxiliaries, the nature of the reducing agent and the reaction temperature can significantly influence the diastereomeric ratio of the product. Lower temperatures generally favor higher diastereoselectivity.

The efficiency of the reaction is also a major consideration. Catalyst loading, reaction time, and the ease of product isolation and purification are all important factors. The use of highly active catalysts can allow for lower catalyst loadings, which is economically and environmentally beneficial.

ParameterInfluence on StereocontrolInfluence on Efficiency
Chiral Ligand/Auxiliary High impact on enantioselectivity/diastereoselectivity.Can affect reaction rate.
Solvent Can influence catalyst solubility, stability, and the transition state geometry, thus affecting stereoselectivity.Affects reaction rate and ease of workup.
Temperature Lower temperatures often lead to higher stereoselectivity.Affects reaction rate; lower temperatures may require longer reaction times.
Reducing Agent The steric bulk and reactivity can influence diastereoselectivity in substrate-controlled reductions.The choice of reductant impacts reaction time and functional group tolerance.
Pressure (for hydrogenation) Can influence reaction rate and, in some cases, selectivity.Higher pressure generally leads to faster reaction rates.

Scale-Up Considerations for Industrial-Scale Synthesis of Chiral Diamines

The transition from a laboratory-scale synthesis to an industrial-scale process presents a unique set of challenges. Key considerations include the cost and availability of starting materials and reagents, the safety of the chemical processes, the efficiency and robustness of the reactions, and the environmental impact of the synthesis.

For the synthesis of this compound, a process utilizing catalytic asymmetric reductive amination would be highly desirable for industrial production due to its atom economy and the potential for high throughput. However, the cost of the metal catalyst and chiral ligand can be a significant factor. Therefore, catalyst recycling is often a critical aspect of process development.

The use of hazardous reagents, such as azides, may be less favorable on a large scale due to safety concerns. Alternative, safer methods for introducing the second amino group would be preferred.

Process optimization is crucial to maximize yield and minimize waste. This includes optimizing reaction concentrations, temperatures, and pressures to find a balance between reaction time, yield, and selectivity. The development of a robust crystallization method for the final product or a key intermediate is also highly beneficial for achieving high purity on a large scale.

Finally, green chemistry principles are increasingly important in industrial synthesis. This includes minimizing the use of hazardous solvents, reducing energy consumption, and designing processes that generate minimal waste.

Coordination Chemistry of 1r 1 3 Methylphenyl Ethane 1,2 Diamine

Ligand Design Principles and Chelation Properties of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine

The design of this compound as a ligand is predicated on the well-established chelating ability of 1,2-diamines. The two nitrogen atoms, with their lone pairs of electrons, are positioned to form a stable five-membered chelate ring upon coordination to a metal center. This chelate effect significantly enhances the thermodynamic stability of the resulting metal complex compared to coordination with two monodentate amine ligands.

The key structural features influencing its chelation properties are:

Chirality: The presence of a stereocenter at the C1 position, with a defined (R) configuration, imparts chirality to the ligand. This is a critical feature for applications in asymmetric catalysis, where the stereochemistry of the ligand can direct the stereochemical outcome of a reaction.

Steric Hindrance: The 3-methylphenyl group attached to the chiral carbon introduces significant steric bulk. This steric hindrance can influence the coordination geometry of the resulting metal complex, potentially favoring the formation of specific isomers and influencing the accessibility of the metal center to substrates in catalytic applications. The position of the methyl group at the meta position of the phenyl ring provides a different steric profile compared to ortho- or para-substituted analogues.

Electronic Effects: The phenyl ring is an aromatic system that can influence the electronic properties of the diamine. The 3-methyl group is a weak electron-donating group, which can slightly increase the electron density on the phenyl ring and, by extension, subtly affect the basicity of the nitrogen atoms.

Synthesis and Characterization of Metal Complexes Incorporating this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the diamine with a suitable metal salt in an appropriate solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-ions would dictate the structure of the final complex.

Mononuclear Metal-Diamine Complexes

Mononuclear complexes are the most fundamental type of complex that would be formed. These complexes consist of a single metal center coordinated to one or more molecules of the diamine ligand. The general reaction for the formation of a mononuclear complex can be represented as:

M(X)n + mthis compound → [M(this compound)m]Xn

Where M is the metal ion, X is the counter-ion, and m is the number of diamine ligands. The value of m would depend on the coordination number of the metal ion and the steric bulk of the ligand. For example, with a hexacoordinate metal ion like Co(III) or Ru(II), complexes with m=2 or 3 could potentially be formed.

Characterization of these complexes would rely on a suite of spectroscopic and analytical techniques, including:

Infrared (IR) Spectroscopy: To confirm the coordination of the amine groups to the metal center, evidenced by shifts in the N-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be essential for elucidating the structure of the complex in solution and confirming the presence of the 3-methylphenyl group.

UV-Visible Spectroscopy: To study the electronic transitions within the complex, particularly for transition metal complexes with d-d transitions.

Elemental Analysis: To determine the empirical formula of the complex and verify its purity.

Polynuclear and Oligomeric Metal-Diamine Complexes

Under specific reaction conditions or with appropriate metal precursors, the formation of polynuclear or oligomeric complexes could be envisaged. In these structures, the diamine ligand could potentially bridge two or more metal centers. However, the bidentate nature of 1,2-diamines generally favors the formation of mononuclear species with stable five-membered chelate rings. The steric bulk of the 3-methylphenyl group would likely further disfavor the formation of bridged polynuclear structures.

Derivatization for Enhanced Coordination and Tunable Properties (e.g., Schiff Base Ligands)

A significant avenue for modifying the coordination properties of this compound is through derivatization, most notably through the formation of Schiff base ligands. Schiff bases are formed by the condensation reaction of the primary amine groups of the diamine with an aldehyde or a ketone.

This derivatization offers several advantages:

Increased Denticity: By reacting the diamine with a carbonyl compound containing additional donor atoms (e.g., salicylaldehyde, which has a hydroxyl group), the resulting Schiff base ligand can have a higher denticity (e.g., tetradentate N₂O₂).

Tunable Electronic and Steric Properties: The electronic and steric properties of the resulting ligand can be fine-tuned by choosing different aldehydes or ketones. This allows for the synthesis of a wide range of metal complexes with tailored properties.

Enhanced Stability: The formation of multidentate Schiff base complexes often leads to enhanced thermodynamic and kinetic stability.

The general reaction for the formation of a Schiff base ligand from this compound and an aldehyde (R-CHO) is:

This compound + 2 R-CHO → [(R-CH=N)₂-(1R)-1-(3-Methylphenyl)ethane] + 2 H₂O

The resulting Schiff base ligand can then be used to synthesize a variety of metal complexes with different coordination geometries and electronic properties.

Structural Elucidation of Metal-Diamine Complexes

The definitive determination of the three-dimensional structure of any new metal complex is crucial for understanding its properties and reactivity.

X-ray Crystallography and Determination of Coordination Geometries

Single-crystal X-ray diffraction is the most powerful technique for the unambiguous determination of the solid-state structure of a metal complex. This technique provides precise information about:

Bond lengths and angles: The distances between the metal center and the donor atoms of the ligand, as well as the angles between the various atoms in the coordination sphere.

Coordination number and geometry: The number of donor atoms coordinated to the metal center and their spatial arrangement (e.g., octahedral, square planar, tetrahedral).

Intermolecular interactions: The presence of hydrogen bonding, π-π stacking, or other non-covalent interactions in the crystal lattice.

For a hypothetical octahedral complex of the type [M(this compound)₂X₂], X-ray crystallography would be able to distinguish between the possible cis and trans isomers and determine the precise conformation of the chelate rings and the orientation of the 3-methylphenyl substituents.

Below is a hypothetical data table summarizing potential crystallographic parameters for a mononuclear complex.

ParameterHypothetical Value
Complex [Co(this compound)₂Cl₂]Cl
Crystal System Monoclinic
Space Group P2₁
a (Å) 10.5
b (Å) 15.2
c (Å) 9.8
β (°) ** 105.3
V (ų) **1510
Z 2
Coordination Geometry Distorted Octahedral
Co-N bond lengths (Å) 1.95 - 2.05
Co-Cl bond lengths (Å) 2.25 - 2.30

Spectroscopic Characterization of Complexes (e.g., Infrared, UV-Visible Spectroscopy)

Detailed research findings regarding the specific spectroscopic characterization of metal complexes involving the ligand this compound are not extensively available in the public domain. General principles of coordination chemistry, however, allow for a theoretical outline of how such characterization would be approached.

When this compound acts as a bidentate ligand, coordinating to a metal center through its two nitrogen atoms, significant changes in its infrared (IR) and UV-Visible (UV-Vis) spectra are expected.

Infrared Spectroscopy: The IR spectrum of the free diamine ligand would be characterized by N-H stretching vibrations, typically in the region of 3300-3500 cm⁻¹. Upon coordination to a metal ion, the electron density around the nitrogen atoms decreases, which generally leads to a shift in the N-H stretching frequencies to lower wavenumbers. The magnitude of this shift can provide an indication of the strength of the M-N coordinate bond. Additionally, new absorption bands corresponding to the M-N stretching vibrations would appear in the far-IR region, typically between 400 and 600 cm⁻¹.

A hypothetical comparison of the IR spectral data for the free ligand and a generic metal complex is presented below.

Interactive Data Table: Hypothetical IR Spectral Data

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Expected Change upon Coordination
ν(N-H)~3400~3250Shift to lower frequency
δ(N-H)~1600~1580Shift to lower frequency
ν(C-N)~1200~1180Shift to lower frequency
ν(M-N)Not Applicable~500Appearance of new band

UV-Visible Spectroscopy: The UV-Visible spectrum of a metal complex with this compound would be dominated by electronic transitions. The free ligand itself would exhibit absorptions in the UV region due to π-π* transitions within the methylphenyl group. Upon complexation, new absorption bands, often in the visible region, can appear. These are typically due to d-d transitions within the metal's d-orbitals or ligand-to-metal charge transfer (LMCT) bands. The energy and intensity of these bands provide crucial information about the geometry of the complex and the nature of the metal-ligand bonding. For instance, octahedral and tetrahedral complexes of the same metal ion exhibit distinct d-d transition patterns.

Electronic and Steric Factors Influencing Metal-Diamine Complex Stability and Reactivity

The stability and reactivity of metal complexes with this compound are governed by a combination of electronic and steric factors originating from the ligand's structure.

Electronic Factors: The 3-methylphenyl substituent on the diamine ligand plays a key role in modulating the electronic properties of the complex. The methyl group is an electron-donating group (EDG) through an inductive effect. This increases the electron density on the phenyl ring and, consequently, on the nitrogen atoms of the diamine moiety. The enhanced electron density on the nitrogen atoms makes the ligand a stronger Lewis base, thereby favoring the formation of more stable metal complexes compared to its unsubstituted counterpart, 1-phenylethane-1,2-diamine. The increased electron-donating ability of the ligand can also influence the redox properties of the metal center in the complex.

Steric Factors: The presence of the 3-methylphenyl group introduces significant steric bulk around the metal center. This steric hindrance can influence both the coordination number and the geometry of the resulting complex. For example, it might favor the formation of four-coordinate (tetrahedral or square planar) complexes over six-coordinate (octahedral) ones, especially with smaller metal ions. The chiral nature of the ligand, with a stereocenter at the carbon atom attached to the phenyl ring, is also a critical steric factor. This chirality is often exploited in asymmetric catalysis, where the specific stereochemistry of the ligand can direct the stereochemical outcome of a reaction. The orientation of the 3-methylphenyl group can create a chiral pocket around the metal's active site, enabling enantioselective transformations.

Applications of 1r 1 3 Methylphenyl Ethane 1,2 Diamine in Asymmetric Catalysis

(1R)-1-(3-Methylphenyl)ethane-1,2-diamine as a Chiral Ligand in Transition-Metal Catalyzed Asymmetric Reactions

Chiral vicinal diamines are a cornerstone of asymmetric catalysis, serving as highly effective ligands for a multitude of transition metals. Their ability to form stable chelate complexes often leads to well-defined chiral environments around the metal center, enabling high levels of enantioselectivity. The applications of this compound in this context are explored below.

Nickel-Catalyzed Enantioconvergent Cross-Coupling Reactions

Nickel-catalyzed cross-coupling reactions have emerged as powerful tools for the construction of carbon-carbon bonds. The use of chiral ligands is pivotal in achieving enantioconvergence, where a racemic starting material is converted into a single enantiomer of the product. While analogous chiral diamines have demonstrated success in this area, a thorough review of scientific literature reveals a lack of specific studies detailing the use of this compound as a ligand in nickel-catalyzed enantioconvergent cross-coupling reactions.

Rhodium- and Iridium-Catalyzed Asymmetric Hydrogen Transfer Reactions

Asymmetric hydrogen transfer reactions, often catalyzed by rhodium and iridium complexes, represent a key method for the synthesis of chiral alcohols and amines. The efficiency and stereoselectivity of these transformations are highly dependent on the nature of the chiral ligand employed. Despite the widespread use of other chiral diamines in this field, there is currently no available research documenting the specific application of this compound in rhodium- or iridium-catalyzed asymmetric hydrogen transfer reactions.

Copper(II) and Zinc(II) Catalyzed Asymmetric Transformations (e.g., Nitroaldol Reactions)

Copper(II) and Zinc(II) are abundant and versatile metals used in a range of asymmetric transformations, including Friedel-Crafts, Diels-Alder, and nitroaldol (Henry) reactions. Chiral N,N'-dioxide ligands, often derived from diamines, have shown promise in complexation with these metals. However, specific examples and detailed research findings on the use of this compound as a ligand for copper(II) or zinc(II) catalyzed asymmetric transformations, including nitroaldol reactions, are not present in the current body of scientific literature.

Other Transition Metal Systems (e.g., Cobalt(III), Vanadium(III), Molybdenum)

The exploration of other transition metals, such as cobalt, vanadium, and molybdenum, in asymmetric catalysis is an active area of research. These metals offer unique reactivity profiles and the potential for novel transformations. A comprehensive search for applications of this compound as a ligand in catalytic systems based on cobalt(III), vanadium(III), or molybdenum has yielded no specific research articles or data.

This compound as a Chiral Auxiliary in Stoichiometric Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is typically removed. While various chiral amines and their derivatives are employed as auxiliaries, there are no published studies that specifically describe the use of this compound for this purpose in stoichiometric asymmetric synthesis.

This compound as an Organocatalyst or Precursor to Organocatalysts

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a third pillar of asymmetric synthesis alongside metal catalysis and biocatalysis. Chiral diamines and their derivatives, such as thioureas and squaramides, are prominent classes of organocatalysts. These catalysts often operate through the formation of iminium ions or through hydrogen bonding interactions. Following a detailed review of the literature, no instances of this compound being used directly as an organocatalyst or as a precursor for the synthesis of other organocatalysts have been found.

Chiral Guanidines and Bisamidines Derived from this compound

Chiral guanidines and their derivatives have become powerful tools in organocatalysis, valued for their strong basicity and ability to act as hydrogen-bond donors. rsc.org These catalysts, which can be bicyclic, monocyclic, or acyclic, are effective in a multitude of organic transformations, promoting high efficiency and stereoselectivity. rsc.org Typically, chiral guanidines are synthesized from chiral vicinal diamines. The diamine backbone, such as the one offered by this compound, establishes the stereochemical environment of the catalyst. The synthesis often involves the reaction of the diamine with a thiophosgene, carbon disulfide, or a carbodiimide (B86325) derivative to construct the core guanidinyl group.

While specific examples detailing the synthesis of a guanidine (B92328) or bisamidine from this compound are not prominent in the searched literature, the established synthetic routes for other chiral diamines provide a clear precedent. For instance, analogous 1,2-diamines are used to create catalysts for reactions like the asymmetric Michael addition.

Application in Brønsted Acid/Base Catalyzed Asymmetric Reactions

Chiral diamines and their derivatives are frequently employed as Brønsted base catalysts. In this role, the amine functionality activates a pronucleophile by deprotonation, while the chiral scaffold directs the subsequent stereoselective attack on an electrophile. This strategy is central to many carbon-carbon bond-forming reactions.

Furthermore, chiral diamines can be integral components of bifunctional catalysts, which possess both a Brønsted acid and a Brønsted base site. For example, a chiral thiourea-diamine catalyst can activate both the nucleophile (via the basic amine) and the electrophile (via hydrogen bonding from the acidic thiourea (B124793) protons). This dual activation is a powerful strategy in organocatalysis.

Chiral phosphoric acids, a prominent class of Brønsted acid catalysts, have been used in transfer hydrogenation reactions. While these systems are often sensitive to the reaction medium, studies have shown that highly enantioselective Brønsted acid-catalyzed reactions can be achieved even in aqueous solutions, mimicking enzymatic processes that operate in hydrophobic pockets. dicp.ac.cnresearchgate.net Although direct catalysis by a derivative of this compound is not documented in the available results, the "3-methylphenyl" structural motif has been present in substrates used in such reactions, highlighting its relevance in stereoselective transformations. dicp.ac.cnresearchgate.net

Stereoselective Michael Addition Reactions

The asymmetric Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of stereoselective synthesis. Chiral diamines and their derivatives are frequently used to catalyze this reaction, either as organocatalysts or as ligands for metal catalysts. As organocatalysts, primary or secondary amines derived from chiral diamines can activate the substrate through the formation of a chiral enamine or iminium ion.

Bifunctional catalysts, such as chiral thioureas derived from diamines, are particularly effective. They can activate both the nucleophile and the electrophile simultaneously through hydrogen bonding, leading to highly organized transition states and excellent stereocontrol. While there are reports of vicinal primary-diamine salts catalyzing asymmetric Michael additions of pyrrolones to chalcones, and the resulting products containing a "3-methylphenyl" group, the specific use of this compound as the catalyst precursor is not explicitly confirmed in the provided search results. rsc.org

The development of catalysts for these reactions is a very active field, with research exploring various catalyst scaffolds to achieve high yields and enantioselectivities for a broad range of substrates. nih.govresearchgate.netnih.gov

Direct Asymmetric Mannich-Type Reactions

The direct asymmetric Mannich-type reaction is a powerful method for synthesizing chiral β-amino carbonyl compounds and 1,2-diamines, which are valuable building blocks for pharmaceuticals and natural products. rsc.org The reaction involves the addition of a nucleophile, typically an enolizable ketone or aldehyde, to an imine.

Catalysis of this transformation is often achieved using chiral amines or their salts. Proline and its derivatives are well-known catalysts, proceeding through an enamine-based mechanism. Similarly, bifunctional catalysts like chiral thiourea-diamines can effectively promote Mannich reactions by activating both the imine and the enolate precursor. Metal complexes featuring chiral diamine ligands are also widely used, where the metal acts as a Lewis acid to activate the imine, and the chiral ligand controls the facial selectivity of the nucleophilic attack. While patents and literature describe various chiral amine bases for Mannich reactions, a specific application of this compound was not identified in the search results. google.com

Enantioselective Diels-Alder Reactions

The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is one of the most powerful reactions for constructing six-membered rings. Rendering this reaction enantioselective has been a major focus of chemical research. nih.gov Two primary strategies have emerged in organocatalysis.

One approach involves the use of chiral Lewis acids. A more recent and highly significant strategy employs chiral secondary amines as catalysts. This method, often termed aminocatalysis, relies on the reversible formation of a chiral iminium ion from an α,β-unsaturated aldehyde and the amine catalyst. princeton.edumdpi.com This iminium ion is a more activated dienophile than the parent aldehyde, accelerating the reaction and allowing the chiral amine to direct the diene to one face of the dienophile. princeton.edu

Catalysts for these reactions are often derived from chiral amines and amino acids. While a variety of catalyst structures have been successfully developed, including those with aryl substituents to influence the steric and electronic environment, a documented instance of a catalyst derived specifically from this compound for this purpose was not found in the available literature. princeton.edu

Derivatization and Functionalization of 1r 1 3 Methylphenyl Ethane 1,2 Diamine

N-Substitution Reactions for Altering Electronic and Steric Properties

The primary and secondary amine functionalities of (1R)-1-(3-Methylphenyl)ethane-1,2-diamine are readily susceptible to N-substitution reactions. These reactions, including N-alkylation, N-arylation, and N-acylation (e.g., sulfonylation), are fundamental for modifying the molecule's steric bulk and electronic character. By strategically introducing different substituents, the coordination properties and reactivity of the resulting ligands can be precisely tuned for specific applications, particularly in asymmetric catalysis.

For instance, the introduction of bulky substituents on the nitrogen atoms can create a more defined chiral pocket when the diamine is part of a metal complex, enhancing enantioselectivity in catalytic reactions. Conversely, attaching electron-withdrawing or electron-donating groups can modulate the electron density on the nitrogen atoms, which in turn influences the Lewis basicity and the catalytic activity of the corresponding metal complex. A common strategy involves reacting the diamine with sulfonyl chlorides, such as p-toluenesulfonyl chloride (TsCl), to produce N-tosylated derivatives, which are often highly crystalline and serve as key intermediates in the synthesis of chiral catalysts.

Table 1: Examples of N-Substitution Reactions and Their Effects

ReagentSubstituent IntroducedType of ReactionPrimary Effect on Diamine Derivative
Benzyl BromideBenzyl (-CH₂Ph)N-AlkylationIncreased steric bulk
p-Toluenesulfonyl ChlorideTosyl (-SO₂C₆H₄CH₃)N-SulfonylationIncreased acidity of N-H, introduces a strong electron-withdrawing group
Acetic AnhydrideAcetyl (-COCH₃)N-AcylationDecreased basicity of nitrogen, formation of a neutral amide
Methyl IodideMethyl (-CH₃)N-AlkylationMinor increase in steric bulk and basicity

These modifications are critical for developing ligands used in transition-metal-catalyzed reactions where the ligand's steric and electronic profile dictates the outcome of the transformation.

Formation of Imine and Schiff Base Derivatives for Further Synthetic Utility

The condensation of primary amines with carbonyl compounds (aldehydes and ketones) is a robust method for forming carbon-nitrogen double bonds (C=N), yielding imines, which are also known as Schiff bases. allsubjectjournal.com this compound can react with one or two equivalents of a carbonyl compound to form mono- or di-imine derivatives, respectively. These reactions are typically carried out in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid, and may require heating. allsubjectjournal.comorientjchem.org

The resulting Schiff bases are not merely static products; they are valuable synthetic intermediates. The imine bond can be subsequently reduced to form a secondary amine, providing a pathway to more complex N-substituted diamines. Furthermore, these chiral Schiff bases are widely employed as ligands for a variety of metal ions. The nitrogen atoms of the imine and the remaining amine group can coordinate to a metal center, forming a stable chelate ring that creates a well-defined chiral environment. This is a cornerstone for the design of asymmetric catalysts for reactions such as reductions, oxidations, and carbon-carbon bond-forming reactions. The stability and synthetic accessibility of Schiff bases make them a popular choice in coordination chemistry. researchgate.net

Table 2: Schiff Base Formation with Various Carbonyl Compounds

Carbonyl CompoundDiamine:Carbonyl RatioResulting Derivative Type
Benzaldehyde1:2Bis-imine from condensation at both nitrogen atoms
Salicylaldehyde1:2Bis-imine ligand with hydroxyl groups capable of further coordination (Salen-type)
Acetone1:1Mono-imine, leaving one primary amine group free for further functionalization
Glyoxal1:1Cyclic di-imine (a diazine derivative) through intramolecular condensation

Cyclization Reactions to Construct Chiral Heterocyclic Scaffolds

The 1,2-diamine motif is an ideal precursor for the synthesis of chiral nitrogen-containing heterocyclic compounds. By reacting this compound with bifunctional electrophiles, a variety of ring systems can be constructed. A prominent example is the reaction with aldehydes or ketones, which can lead to the formation of a five-membered imidazolidine (B613845) ring. researchgate.net This reaction is often reversible and provides a chiral scaffold that can act as a ligand or a chiral auxiliary.

More complex heterocyclic systems can be accessed through reactions with other reagents. For example, reaction with dicarbonyl compounds or their equivalents can lead to the formation of larger rings, such as seven-membered diazepines. These cyclization strategies are essential for creating rigid, conformationally constrained chiral structures that are highly sought after in catalyst and pharmaceutical drug design. The stereochemistry of the starting diamine is directly transferred to the newly formed heterocyclic product, making this a powerful method for asymmetric synthesis. Such reactions are part of a broader class of cycloaddition reactions used to build diverse heterocyclic frameworks from diazadiene intermediates. mdpi.com

Table 3: Cyclization Reactions to Form Chiral Heterocycles

ReagentResulting Heterocyclic ScaffoldRing Size
Formaldehyde or other Aldehydes/KetonesImidazolidine5-membered
Phosgene or its equivalentEthyleneurea5-membered
1,3-Dicarbonyl Compound (e.g., Acetylacetone)Diazepine7-membered
Carbon DisulfideImidazolidine-2-thione5-membered

Post-Synthetic Modification Strategies for Tunable Catalytic Performance

Post-synthetic modification (PSM) is a powerful technique where a pre-formed structure, such as a metal-organic framework (MOF) or a polymer, is chemically altered. rsc.orgresearchgate.net This strategy allows for the introduction of functional groups that might not be stable under the initial synthesis conditions. nih.gov this compound can be incorporated into such a framework, and its pendant amine groups can then be derivatized.

For example, the diamine could be used to synthesize a MOF where one of its amine groups is bound within the framework's linker, leaving the other amine group free and accessible within the MOF's pores. researchgate.net This free amine can then undergo various chemical reactions, such as acylation, alkylation, or condensation with aldehydes, to tailor the properties of the MOF's internal surface. rsc.org This approach allows for the systematic tuning of a catalyst's performance by altering factors like local polarity, steric hindrance, or by introducing new, cooperative catalytic sites. PSM is a key strategy for creating multifunctional materials where the precise placement and nature of the functional groups, derived from the chiral diamine, can lead to highly active and selective catalysts. mdpi.com

Table 4: Hypothetical Post-Synthetic Modifications for Catalytic Tuning

Pre-formed StructurePSM Reaction on AmineFunctional Group AddedPotential Change in Catalytic Performance
MOF with pendant amineAcylation with a long-chain acyl chlorideHydrophobic alkyl chainIncreased affinity for non-polar substrates; creation of hydrophobic pockets
Polymer-supported diamineReaction with a phosphine-containing reagentPhosphine (B1218219) ligandCreation of a bifunctional metal-phosphine catalyst site
Silica-grafted diamineCondensation with a fluorescent aldehydeFluorophoreEnables catalyst tracking or use as a fluorescent sensor
MOF with pendant amineReaction with an acidic anhydrideCarboxylic acid groupIntroduction of a Brønsted acid site for cooperative catalysis

Stereochemical Analysis and Optical Resolution Methods for 1r 1 3 Methylphenyl Ethane 1,2 Diamine

Determination of Absolute Configuration using Advanced Spectroscopic and Chemical Methods

The definitive assignment of the (1R) absolute configuration at the chiral center of 1-(3-Methylphenyl)ethane-1,2-diamine is fundamental. While a variety of techniques can be employed, X-ray crystallography of a suitable crystalline derivative stands as the most unambiguous method. This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of atoms. For (1R)-1-(3-Methylphenyl)ethane-1,2-diamine, the formation of a salt with a chiral acid of known absolute configuration, such as a tartaric acid derivative, can yield crystals suitable for X-ray diffraction analysis. The resulting crystal structure would unequivocally confirm the R configuration at the C1 position.

In the absence of suitable crystals for X-ray analysis, advanced spectroscopic methods like Vibrational Circular Dichroism (VCD) can be employed. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. By comparing the experimental VCD spectrum of an enantiomer with the computationally predicted spectrum for a specific absolute configuration (e.g., the R configuration), a reliable assignment can be made.

Optical Resolution Techniques for Enantiomeric Separation

The separation of the racemic mixture of 1-(3-Methylphenyl)ethane-1,2-diamine into its individual enantiomers is a critical step to access the desired (1R)-enantiomer. Several techniques are available for this purpose.

Diastereomeric Salt Formation and Fractional Crystallization

A classical and widely used method for the resolution of chiral amines is the formation of diastereomeric salts. This involves reacting the racemic diamine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization.

Commonly used chiral resolving agents for amines include tartaric acid and its derivatives, such as O,O'-dibenzoyl-L-tartaric acid (DBTA). The choice of resolving agent and solvent is crucial for successful separation and is often determined empirically. For the resolution of 1-(3-methylphenyl)ethane-1,2-diamine, a typical procedure would involve dissolving the racemic diamine and an equimolar amount of a chiral acid like L-tartaric acid in a suitable solvent, such as ethanol (B145695) or methanol. Upon cooling or solvent evaporation, the less soluble diastereomeric salt will preferentially crystallize. After separation by filtration, the chiral diamine can be recovered from the salt by treatment with a base. The efficiency of the resolution is assessed by measuring the diastereomeric excess of the crystallized salt.

Table 1: Common Chiral Resolving Acids for Amines

Resolving AgentChemical Structure
L-(+)-Tartaric acidHOOC-CH(OH)-CH(OH)-COOH
O,O'-Dibenzoyl-L-tartaric acidC₆H₅CO-O-CH(COOH)-CH(COOH)-O-COC₆H₅
(1S)-(+)-10-Camphorsulfonic acidC₁₀H₁₅O-SO₃H
(R)-(-)-Mandelic acidC₆H₅-CH(OH)-COOH

Chromatographic Resolution Methods (e.g., Chiral High-Performance Liquid Chromatography)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative technique for separating enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For the enantiomeric separation of 1-(3-Methylphenyl)ethane-1,2-diamine, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® series), are often effective. chromatographyonline.comnih.gov The selection of the specific column and mobile phase is critical for achieving good resolution. A common approach involves screening various columns and mobile phase compositions. For basic compounds like diamines, the addition of a small amount of an amine modifier, such as diethylamine, to the mobile phase can improve peak shape and resolution.

Table 2: Exemplary Chiral HPLC Conditions for Amine Separation

ParameterCondition
Column Chiralpak® AD-H, Chiralcel® OD-H, or similar polysaccharide-based CSP
Mobile Phase Hexane/Isopropanol with a small percentage of an amine modifier (e.g., 0.1% Diethylamine)
Flow Rate Typically 0.5 - 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)

Derivatization-Based Stereochemical Analysis (e.g., Advanced Marfey's Method)

The Advanced Marfey's method is a sensitive and reliable technique for determining the absolute configuration of primary amines by HPLC. The method involves the derivatization of the chiral amine with a chiral reagent, Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), or its enantiomer. This reaction forms diastereomeric adducts that can be separated and analyzed by reverse-phase HPLC.

The elution order of the diastereomers is predictable, allowing for the assignment of the absolute configuration of the original amine. For a primary amine like 1-(3-Methylphenyl)ethane-1,2-diamine, derivatization with L-FDAA would yield two diastereomers. The comparison of their retention times with those of known standards or by established elution order rules allows for the confirmation of the (1R) configuration.

Assessment of Enantiomeric Excess and Diastereomeric Purity

The success of an optical resolution is quantified by the enantiomeric excess (ee) of the desired enantiomer or the diastereomeric excess (de) of the intermediate diastereomeric salt.

Enantiomeric excess (ee) is a measure of the purity of a chiral substance. It is defined as the absolute difference between the mole fractions of the two enantiomers. It is typically determined by chiral HPLC, where the peak areas of the two enantiomers are integrated. The formula for calculating ee is:

ee (%) = [ |(Area_R - Area_S)| / (Area_R + Area_S) ] * 100

Diastereomeric excess (de) is used to describe the purity of a mixture of diastereomers. It is calculated in a similar way to ee, based on the relative amounts of the diastereomers, which can be determined by techniques like NMR spectroscopy or achiral HPLC.

Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can also be used to determine enantiomeric purity. libretexts.orglibretexts.org In the presence of a CSA, the enantiomers form transient diastereomeric complexes, which can lead to separate signals in the NMR spectrum for the two enantiomers, allowing for their quantification.

Future Research Directions and Perspectives on 1r 1 3 Methylphenyl Ethane 1,2 Diamine

Development of More Efficient and Sustainable Synthetic Methodologies for Chiral Diamines

The synthesis of enantiomerically pure vicinal diamines, including (1R)-1-(3-Methylphenyl)ethane-1,2-diamine, is a critical area of ongoing research. Future efforts are geared towards developing synthetic routes that are not only efficient in terms of yield and stereoselectivity but also adhere to the principles of green chemistry.

Current methodologies for the synthesis of chiral diamines often involve multi-step sequences. A general and practical approach involves the chiral diboron-templated asymmetric homocoupling of imines, which offers high enantioselectivity and diastereoselectivity in a single step from readily available starting materials. rsc.org Another common strategy is the sequential opening of epoxides and aziridinium (B1262131) ions. orgsyn.org For instance, a synthetic route to a related compound, (1R,2R)-1,2-bis(2-methylphenyl)-1,2-diaminoethane, involves the reaction of (1R,2R)-N,N'-bis(2-hydroxy-phenylmethylene)-1,2-bis(2-methylphenyl)-1,2-diaminoethane with hydrochloric acid, followed by basification. nist.gov A similar strategy could be envisioned for the synthesis of this compound, starting from 3-methylacetophenone. bldpharm.com

Future research will likely focus on biocatalysis, employing enzymes like transaminases to achieve high enantioselectivity under mild conditions. Chemoenzymatic platforms, which combine the selectivity of enzymes with the versatility of chemical reactions, are also a promising avenue for the sustainable synthesis of chiral organofluorine compounds and could be adapted for other chiral molecules. nist.gov The development of one-pot synthetic protocols that minimize waste and purification steps is a key objective. google.com

Table 1: Comparison of Potential Synthetic Strategies for Chiral Diamines

Synthetic StrategyAdvantagesPotential Challenges for this compound
Asymmetric Homocoupling High enantioselectivity, single step. rsc.orgAvailability of the corresponding imine precursor.
Epoxide/Aziridinium Opening Utilizes readily available starting materials. orgsyn.orgMulti-step process, potential for side reactions.
Biocatalysis High enantioselectivity, mild conditions.Identification of a suitable enzyme for the specific substrate.
Chemoenzymatic Synthesis Combines advantages of chemical and biological catalysis. nist.govOptimization of reaction conditions for compatibility.

Exploration of Novel Catalytic Systems and Reaction Types Utilizing this compound

The primary application of chiral diamines like this compound is as ligands in asymmetric catalysis. Future research will undoubtedly focus on expanding the scope of catalytic systems and reaction types where this diamine can be effectively employed.

A significant area of exploration is in asymmetric transfer hydrogenation (ATH) of ketones and imines. Chiral diamine ligands, in complex with metals like ruthenium and rhodium, have shown high efficiency in these reactions. rsc.orgnih.gov While specific data for this compound is limited, its structural similarity to other effective diamine ligands suggests its potential in this area. For instance, rhodium(I) complexes with 1,2-diamine ligands have been synthesized and their catalytic applications explored. thieme.de Furthermore, iridium(III)-diamine complexes have been evaluated for the ATH of challenging substrates like α-cyano and α-nitro ketones. bldpharm.com

Future work will likely involve the development of novel metal complexes of this compound with various transition metals to catalyze a broader range of transformations. This includes exploring its use in C-H activation, rsc.org dearomatization reactions, and multicomponent reactions to construct complex molecular architectures with high stereocontrol. google.com The synthesis of metal complexes with Schiff bases derived from diamines has also shown promise in biological applications, suggesting another potential research direction. nih.gov

Table 2: Potential Catalytic Applications for this compound

Reaction TypeMetal CatalystPotential Substrates
Asymmetric Transfer Hydrogenation Ru, Rh, IrKetones, Imines
Asymmetric Hydrogenation Ru, RhOlefins, Ketones
C-H Activation/Annulation RhArenes, Alkenes
Three-Component Diamination RhUnactivated Alkenes

Advanced Computational Studies for Rational Design of Next-Generation Chiral Catalysts and Ligands

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool in the rational design of chiral catalysts. Future research on this compound will heavily rely on these methods to predict and understand its catalytic behavior.

Computational analysis can be used to study the conformational landscape of the diamine and its metal complexes. This understanding is crucial for predicting the stereochemical outcome of a catalyzed reaction. DFT calculations can elucidate reaction mechanisms, identify key transition states, and explain the origins of enantioselectivity. For example, in the context of fluoroalkene synthesis, DFT calculations have been used to rationalize the observed stereoselectivity of aldolase-catalyzed reactions. nist.gov

The future will see a greater integration of machine learning and artificial intelligence with computational chemistry to accelerate the discovery of optimal catalyst structures. By creating virtual libraries of catalysts based on the this compound scaffold and using computational screening, researchers can identify promising candidates for experimental validation. This data-driven approach will significantly reduce the time and resources required for catalyst development.

Integration of this compound-based Catalysis in Continuous Flow Chemistry and Automated Synthesis

Continuous flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved heat and mass transfer, and the potential for automation. The integration of catalysis based on this compound into continuous flow systems is a key future research direction.

The development of multistep continuous-flow processes for the synthesis of enantiomerically pure products, including chiral diamines, is an active area of research. This approach can lead to more efficient and scalable production. Furthermore, the immobilization of chiral catalysts on solid supports allows for their use in fixed-bed reactors in continuous flow systems, facilitating catalyst recycling and product purification.

Automated synthesis platforms are also set to revolutionize catalyst development and reaction optimization. These systems can perform a large number of experiments in a short amount of time, enabling the rapid screening of reaction conditions and catalyst variations. The application of automated flow platforms to reactions catalyzed by complexes of this compound will accelerate the discovery of new catalytic applications and the optimization of existing ones.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.